

# Glutaminyl Cyclase: A Pivotal Therapeutic Target in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glutaminyl Cyclase Inhibitor 1

Cat. No.: B2916965 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Glutaminyl Cyclase (QC), a zinc-dependent metalloenzyme, has emerged as a critical therapeutic target in a range of neurodegenerative disorders, most notably Alzheimer's disease, and with growing evidence of its involvement in Parkinson's and Huntington's diseases. This enzyme catalyzes the N-terminal pyroglutamylation of several key proteins, a post-translational modification that significantly enhances their neurotoxic properties, aggregation propensity, and resistance to degradation. In Alzheimer's disease, QC is responsible for the formation of pyroglutamated amyloid-beta (pE-A $\beta$ ), a highly pathogenic species that acts as a seed for amyloid plaque formation. In other neurodegenerations, QC-mediated modifications of  $\alpha$ -synuclein and huntingtin protein are thought to contribute to their pathological aggregation. Furthermore, the isoform of QC, isoQC, plays a crucial role in neuroinflammation through the maturation of the chemokine CCL2. This guide provides a comprehensive overview of the role of Glutaminyl Cyclase in neurodegeneration, details on its inhibition as a therapeutic strategy, a summary of key clinical trial outcomes for the QC inhibitor Varoglutamstat (PQ912), and detailed protocols for essential experimental assays.

# The Role of Glutaminyl Cyclase in Neurodegeneration



Glutaminyl Cyclase (QC), and its Golgi-resident isoenzyme (isoQC), catalyze the intramolecular cyclization of N-terminal glutamine or glutamate residues into pyroglutamate (pGlu).[1][2][3] This seemingly subtle modification has profound consequences for the pathophysiology of several neurodegenerative diseases.

## Alzheimer's Disease: The pE-Aß Cascade

In the context of Alzheimer's disease, QC is a key player in the amyloid cascade.[4] Following the initial cleavage of the amyloid precursor protein (APP), N-terminally truncated A $\beta$  peptides can be modified by QC to form pE-A $\beta$ .[5] This pE-A $\beta$  species is significantly more hydrophobic, aggregates more rapidly, and is more resistant to enzymatic degradation than its unmodified counterpart.[5] It is considered a critical seeding species for the formation of toxic A $\beta$  oligomers and plaques.[4][5] Studies have shown a significant upregulation of QC expression and activity in the brains of Alzheimer's disease patients.[1]

## Parkinson's Disease: A Role in $\alpha$ -Synuclein Pathology

Emerging evidence suggests a role for QC in Parkinson's disease. The protein  $\alpha$ -synuclein, a major component of Lewy bodies, can be truncated, and subsequent QC-mediated pyroglutamylation may enhance its propensity to form toxic oligomers.[4][6][7][8][9] This modification could represent a novel mechanism contributing to the pathogenesis of synucleinopathies.

## Huntington's Disease: Modifying the Mutant Huntingtin Protein

In Huntington's disease, the mutant huntingtin (mHTT) protein with its expanded polyglutamine tract is prone to misfolding and aggregation. Truncated N-terminal fragments of mHTT are thought to be particularly toxic. While direct evidence is still developing, it is hypothesized that QC may modify these fragments, thereby exacerbating their pathological properties. Studies in the BACHD mouse model of Huntington's disease are beginning to explore the therapeutic potential of QC inhibition.[10][11][12][13][14]

## **Neuroinflammation: The isoQC-CCL2 Axis**

Beyond direct protein modification, the isoenzyme of QC, isoQC, plays a significant role in neuroinflammation. isoQC catalyzes the pyroglutamylation of the chemokine CCL2 (also known



as monocyte chemoattractant protein-1, MCP-1).[1][2][15][16] This modification is crucial for the stability and chemoattractant activity of CCL2.[2][15] In the brain, pGlu-CCL2 is a potent activator of microglia, the resident immune cells of the central nervous system.[17][18][19] The binding of pGlu-CCL2 to its receptor, CCR2, on microglia triggers a signaling cascade that leads to the release of pro-inflammatory cytokines and contributes to a chronic neuroinflammatory state, a common feature of many neurodegenerative diseases.[17][18][20] [21]

# Glutaminyl Cyclase Inhibition as a Therapeutic Strategy

The central role of QC in producing neurotoxic protein species and promoting neuroinflammation makes it an attractive target for therapeutic intervention. The primary strategy has been the development of small molecule inhibitors that block the active site of the enzyme.

#### **Mechanism of Action**

QC inhibitors are designed to prevent the cyclization of N-terminal glutamine/glutamate residues on substrate proteins. By blocking this initial step, these inhibitors aim to:

- Reduce the formation of toxic pE-A $\beta$ , pGlu- $\alpha$ -synuclein, and pGlu-mHTT.
- Decrease the seeding and aggregation of pathological proteins.
- Attenuate neuroinflammation by preventing the maturation of CCL2.

## **Key Glutaminyl Cyclase Inhibitors**

A number of QC inhibitors have been developed and evaluated in preclinical and clinical studies. The table below summarizes the in vitro inhibitory activity of several prominent examples against human QC (hQC).



| Compound                  | Scaffold                    | IC50 (nM) | Ki (nM) | Notes                                                                                                          |
|---------------------------|-----------------------------|-----------|---------|----------------------------------------------------------------------------------------------------------------|
| PBD-150                   | lmidazo-<br>propylthiourea  | 29.2      | 60      | Also known as PQ50. Shows ~19-fold higher selectivity for secretory QC (sQC) over Golgi-resident QC (gQC).[22] |
| Varoglutamstat<br>(PQ912) | Benzimidazole               | 62.5      | 25      | Advanced to Phase 2 clinical trials for Alzheimer's disease.[22][23]                                           |
| Compound 7                | Benzimidazole<br>derivative | 0.7       | N/A     | Highly potent in vitro but inactive in an acute mouse model.                                                   |
| Compound 8                | Benzimidazole<br>derivative | 4.5       | N/A     | Showed<br>significant pE-Aβ<br>lowering effects<br>in vivo.[24]                                                |
| Compound 11               | Benzimidazole<br>derivative | 2.8       | N/A     | Potent in vitro<br>but weaker in<br>vivo efficacy.[24]                                                         |
| Compound 12               | Benzimidazole<br>derivative | 1.3       | N/A     | Potent in vitro<br>but weaker in<br>vivo efficacy.[24]                                                         |
| Compound 13               | Benzimidazole<br>derivative | 1.6       | N/A     | Potent in vitro<br>but weaker in<br>vivo efficacy.[24]                                                         |



N/A: Not available

## **Clinical Trials of Varoglutamstat (PQ912)**

Varoglutamstat (PQ912) is the most clinically advanced QC inhibitor. It has been evaluated in two Phase 2 clinical trials for early Alzheimer's disease: VIVIAD (in Europe) and VIVA-MIND (in the US).[5][17][25][26][27][28]

VIVIAD Study (NCT04498650): This Phase 2b study did not meet its primary endpoint of a statistically significant difference in cognition over time. It also failed to meet key secondary endpoints related to cognition and daily living activities.[17][26]

VIVA-MIND Study (NCT03919162): This Phase 2a/2b study was terminated early following the negative results of the VIVIAD trial. The available data showed no significant treatment benefits on the primary and secondary efficacy outcomes.[10][18][26][27][29]

Despite the disappointing cognitive outcomes, Varoglutamstat was generally well-tolerated in both studies.[17][18] An unexpected finding was a statistically significant improvement in kidney function (eGFR) in patients treated with Varoglutamstat, leading the developing company to pivot towards investigating its potential in diabetic kidney disease.[25][26][28]

The table below summarizes the key outcomes of the VIVA-MIND trial.

| Outcome Measure              | Varoglutamstat vs.<br>Placebo (LS Mean<br>Difference) | 95% Confidence<br>Interval | Result          |
|------------------------------|-------------------------------------------------------|----------------------------|-----------------|
| CDR-SB (Primary<br>Endpoint) | -0.05                                                 | -1.03 to 0.92              | Not Significant |
| CFC2                         | 0.97                                                  | -3.34 to 5.28              | Not Significant |
| ABC score                    | 0.10                                                  | -0.10 to 0.30              | Not Significant |
| FAQ                          | -0.60                                                 | -4.22 to 3.01              | Not Significant |
| ADAS-Cog-13                  | 2.03                                                  | -2.29 to 6.36              | Not Significant |
| NPI                          | -3.09                                                 | -7.81 to 1.62              | Not Significant |



Data from the first dose cohort of the VIVA-MIND study.[10][29]

# Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate key pathways involving Glutaminyl Cyclase in neurodegeneration.



Click to download full resolution via product page

Glutaminyl Cyclase in the Amyloid Cascade of Alzheimer's Disease.





Click to download full resolution via product page

The isoQC-CCL2 Axis in Microglia Activation and Neuroinflammation.

## **Experimental Workflows**



The following diagrams outline typical workflows for key experiments in Glutaminyl Cyclase research.



Click to download full resolution via product page

Workflow for a Fluorometric QC Inhibitor Screening Assay.





Click to download full resolution via product page

Workflow for a pE-Aβ Sandwich ELISA.



## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in Glutaminyl Cyclase research.

## Fluorometric Glutaminyl Cyclase Activity Assay for Inhibitor Screening

This protocol is adapted from commercially available kits and published methods for determining the IC50 of QC inhibitors.[7][30][31][32][33][34]

#### Materials:

- Human recombinant Glutaminyl Cyclase (hQC)
- Fluorogenic substrate: Gln-AMC (L-Glutamine 7-amido-4-methylcoumarin)
- Auxiliary enzyme: Pyroglutamyl aminopeptidase (pGAP)
- Assay Buffer: 25 mM HEPES, pH 7.0
- Test compounds (QC inhibitors) dissolved in DMSO
- 96-well black microplate
- Fluorescence plate reader

- Reagent Preparation:
  - Prepare a stock solution of hQC in assay buffer.
  - Prepare a stock solution of Gln-AMC in assay buffer (e.g., 0.4 mM).
  - Prepare a stock solution of pGAP in assay buffer (e.g., 0.2 units/25 μL).
  - Prepare serial dilutions of the test compounds in assay buffer.



#### Assay Setup:

- $\circ$  In a 96-well plate, add 50 µL of the test compound dilutions to the respective wells.
- Add 25 μL of the pGAP solution to each well.
- Add 25 μL of the Gln-AMC substrate solution to each well.
- Initiate the reaction by adding 25 μL of the hQC enzyme solution to each well.
- Incubation:
  - Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
- · Measurement:
  - Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
- Data Analysis:
  - Subtract the background fluorescence (wells without enzyme).
  - Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
  - Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

## Sandwich ELISA for Pyroglutamate-A $\beta$ (pE-A $\beta$ ) in Brain Homogenates

This protocol outlines the quantification of pE-AB in brain tissue samples.

#### Materials:

Brain tissue homogenates



- pE-Aβ specific capture antibody (monoclonal)
- Biotinylated detection antibody (e.g., 6E10 or 4G8)
- Streptavidin-HRP
- TMB substrate
- Stop solution (e.g., 2N H2SO4)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., PBS with 1% BSA)
- 96-well ELISA plates
- Microplate reader

- Plate Coating:
  - $\circ$  Dilute the pE-A $\beta$  specific capture antibody in coating buffer and add 100  $\mu$ L to each well of a 96-well plate.
  - Incubate overnight at 4°C.
- Blocking:
  - Wash the plate three times with wash buffer.
  - Add 200 μL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Sample and Standard Incubation:
  - Wash the plate three times.



- Add 100 μL of brain homogenate samples and pE-Aβ standards to the wells.
- Incubate for 2 hours at room temperature or overnight at 4°C.
- Detection Antibody Incubation:
  - Wash the plate three times.
  - Add 100 μL of the biotinylated detection antibody diluted in blocking buffer to each well.
  - Incubate for 1-2 hours at room temperature.
- Streptavidin-HRP Incubation:
  - Wash the plate three times.
  - Add 100 μL of Streptavidin-HRP diluted in blocking buffer to each well.
  - Incubate for 1 hour at room temperature.
- Development and Measurement:
  - Wash the plate five times.
  - Add 100 μL of TMB substrate to each well and incubate in the dark until a color develops (5-30 minutes).
  - Add 50 μL of stop solution to each well.
  - Read the absorbance at 450 nm within 30 minutes.
- Data Analysis:
  - Generate a standard curve from the absorbance readings of the pE-Aβ standards.
  - $\circ$  Calculate the concentration of pE-A $\beta$  in the samples based on the standard curve.



## Immunohistochemistry for Glutaminyl Cyclase in Human Brain Tissue

This protocol is for the visualization of QC in formalin-fixed, paraffin-embedded human brain sections.[3][15][31][35][36]

#### Materials:

- Paraffin-embedded human brain sections (5-10 μm)
- Primary antibody against Glutaminyl Cyclase
- Biotinylated secondary antibody
- Avidin-Biotin-Complex (ABC) reagent
- DAB (3,3'-Diaminobenzidine) substrate kit
- Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
- Hydrogen peroxide (H2O2)
- Blocking serum (e.g., normal goat serum)
- Tris-buffered saline (TBS)
- Microscope slides, coverslips, and mounting medium

- · Deparaffinization and Rehydration:
  - Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:



- Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
- Peroxidase Blocking:
  - Incubate the sections in 0.3-3% H2O2 in methanol or TBS for 10-30 minutes to quench endogenous peroxidase activity.
- · Blocking:
  - Wash the sections in TBS.
  - Incubate with blocking serum for 30-60 minutes to block non-specific binding sites.
- Primary Antibody Incubation:
  - Incubate the sections with the primary anti-QC antibody diluted in blocking buffer overnight at 4°C.
- · Secondary Antibody Incubation:
  - Wash the sections in TBS.
  - Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
- ABC Reagent Incubation:
  - Wash the sections in TBS.
  - Incubate with the pre-formed ABC reagent for 30-60 minutes.
- Visualization:
  - Wash the sections in TBS.
  - Incubate with the DAB substrate solution until the desired brown staining intensity is reached.
- Counterstaining, Dehydration, and Mounting:



- Counterstain with hematoxylin (optional).
- Dehydrate the sections through a graded series of ethanol to xylene.
- Mount with a permanent mounting medium and coverslip.

### Western Blot for Glutaminyl Cyclase in Brain Lysates

This protocol describes the detection and quantification of QC protein in brain tissue lysates. [37][38][39][40][41]

#### Materials:

- Brain tissue lysates
- Primary antibody against Glutaminyl Cyclase
- HRP-conjugated secondary antibody
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Wash buffer (TBST: TBS with 0.1% Tween-20)
- ECL (Enhanced Chemiluminescence) substrate
- Chemiluminescence imaging system

- Sample Preparation:
  - Determine the protein concentration of the brain lysates.
  - $\circ$  Mix a defined amount of protein (e.g., 20-50  $\mu$ g) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.



#### SDS-PAGE:

- Load the samples and a molecular weight marker onto an SDS-PAGE gel.
- Run the gel until adequate separation of proteins is achieved.

#### Protein Transfer:

 Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

#### Blocking:

Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

#### Primary Antibody Incubation:

 Incubate the membrane with the primary anti-QC antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

#### Secondary Antibody Incubation:

- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

#### · Detection:

- Wash the membrane three times for 10-15 minutes each with TBST.
- Incubate the membrane with ECL substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system.

#### Data Analysis:

Quantify the band intensity using densitometry software.



Normalize the QC band intensity to a loading control protein (e.g., β-actin or GAPDH).

### Conclusion

Glutaminyl Cyclase represents a compelling and well-validated therapeutic target for neurodegenerative diseases. Its central role in the production of toxic, aggregation-prone protein species in Alzheimer's, Parkinson's, and Huntington's diseases, coupled with its involvement in the neuroinflammatory cascade, underscores its significance in the pathogenesis of these devastating disorders. While the clinical development of the first-generation QC inhibitor, Varoglutamstat, has not yet yielded a breakthrough in Alzheimer's therapy, the robust scientific rationale for targeting QC remains. Future research will likely focus on the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as exploring their therapeutic potential in a broader range of neurodegenerative and inflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance our understanding of Glutaminyl Cyclase and to continue the pursuit of novel therapies targeting this critical enzyme.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 2. Isoglutaminyl cyclase contributes to CCL2-driven neuroinflammation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vcm.edpsciences.org [vcm.edpsciences.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Detection of α-Synuclein in Biological Samples Using Mass Spectrometry. |
   Semantic Scholar [semanticscholar.org]

### Foundational & Exploratory





- 7. Mass Spectrometric Analysis of Lewy Body-Enriched α-Synuclein in Parkinson's Disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Detection of α-Synuclein in Biological Samples Using Mass Spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutant huntingtin reduction in astrocytes slows disease progression in the BACHD conditional Huntington's disease mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Full-Length Human Mutant Huntingtin with a Stable Polyglutamine Repeat Can Elicit Progressive and Selective Neuropathogenesis in BACHD Mice PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uninterrupted CAG repeat drives striatum-selective transcriptionopathy and nuclear pathogenesis in human Huntingtin BAC mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeted Genetic Reduction of Mutant Huntingtin Lessens Cardiac Pathology in the BACHD Mouse Model of Huntington's Disease [frontiersin.org]
- 15. Focal Cerebral Ischemia Induces Expression of Glutaminyl Cyclase along with Downstream Molecular and Cellular Inflammatory Responses PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse strain and brain region-specific expression of the glutaminyl cyclases QC and isoQC PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The CCL2/CCL7/CCL12/CCR2 pathway is substantially and persistently upregulated in mice after traumatic brain injury, and CCL2 modulates the complement system in microglia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of CCL2/CCR2 Axis in Cerebral Ischemia-Reperfusion Injury and Treatment: From Animal Experiments to Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 19. CCL2 Overexpression in the Brain Promotes Glial Activation and Accelerates Tau Pathology in a Mouse Model of Tauopathy PMC [pmc.ncbi.nlm.nih.gov]
- 20. CCR2 is localized in microglia and neurons, as well as infiltrating monocytes, in the lumbar spinal cord of ALS mice PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuron-derived CCL2 contributes to microglia activation and neurological decline in hepatic encephalopathy PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer's Disease -PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 24. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]
- 25. vivoryon.com [vivoryon.com]
- 26. firstwordpharma.com [firstwordpharma.com]
- 27. Vivoryon Therapeutics announces topline Phase II VIVA-MIND study results in early AD |
   Alzheimer Europe [alzheimer-europe.org]
- 28. New strategy for Vivoryon as second failed Alzheimer's trial shows kidney promise Clinical Trials Arena [clinicaltrialsarena.com]
- 29. Alzheimer's Association International Conference [alz.confex.com]
- 30. In vitro and in silico determination of glutaminyl cyclase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. creative-bioarray.com [creative-bioarray.com]
- 34. benchchem.com [benchchem.com]
- 35. Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains -PMC [pmc.ncbi.nlm.nih.gov]
- 36. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]
- 37. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 38. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. sysy.com [sysy.com]
- 41. Amyloid β and Tau Alzheimer's disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glutaminyl Cyclase: A Pivotal Therapeutic Target in Neurodegenerative Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2916965#glutaminyl-cyclase-as-a-therapeutic-target-in-neurodegeneration]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com